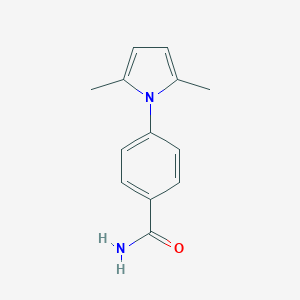

4-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide

Description

Properties

CAS No. |

690990-79-5 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26g/mol |

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)benzamide |

InChI |

InChI=1S/C13H14N2O/c1-9-3-4-10(2)15(9)12-7-5-11(6-8-12)13(14)16/h3-8H,1-2H3,(H2,14,16) |

InChI Key |

VKYBNEKCSPJPNM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)N)C |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1 : Comparison of MPPB with Pyrrole Derivatives in rCHO Cell Cultures

Key Observations:

2,5-Dimethylpyrrole (13) replicates MPPB’s efficacy, confirming its role as the active pharmacophore. Substitution at the 2,5-positions is essential for activity .

Alkyl Pyrroles (9–14) with substituents at non-2,5 positions (e.g., 3-methyl) show elevated productivity (up to 7.8x) but reduce viability below 50%, limiting their utility .

Unsubstituted or N-alkylated pyrroles lack activity, emphasizing the necessity of 2,5-dimethyl substitution .

Benzamide Analogs

MPPB was compared with benzamide derivatives lacking the pyrrole group or with alternative substituents:

N-(2,5-Dioxopyrrolidin-1-yl)benzamide: No enhancement in productivity or viability, indicating the pyrrole group is indispensable .

4-Aminobenzamide: Inactive, confirming the necessity of the dimethylpyrrole substituent .

N-Benzyl-4-(2,5-dimethylpyrrolyl)benzamide (CAS 521300-55-0): Structural analog with a benzyl group instead of dioxopyrrolidinyl.

Non-Structural Comparators

MPPB outperforms traditional mAb enhancers like DMSO and valproic acid , which require higher concentrations (1–10 mM) and exhibit cytotoxicity . For example, DMSO increases productivity by 1.5x but reduces viability by 30% .

Mechanistic Advantages of MPPB

Metabolic Modulation : MPPB increases glucose uptake (0.74 vs. 0.63 pmol/cell/day in controls) and intracellular ATP, enhancing energy availability for protein synthesis .

Scalability : Retains efficacy in fed-batch cultures, extending mAb production to 14 days vs. 10 days in controls .

Preparation Methods

Paal-Knorr Condensation to Form Ethyl 4-(2,5-Dimethylpyrrol-1-yl)benzoate

In a reflux setup, ethyl 4-aminobenzoate reacts with acetonyl acetone (2,5-hexanedione) in glacial acetic acid at 120°C for 1 hour. The reaction proceeds via cyclocondensation, yielding ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with a 65% isolated yield. The mechanism involves nucleophilic attack by the amine on the diketone, followed by dehydration and aromatization.

Key parameters :

-

Molar ratio : 1:1.2 (ethyl 4-aminobenzoate to acetonyl acetone)

-

Solvent : Glacial acetic acid (100 mL per 0.1 mol of ester)

-

Workup : Removal of solvent under reduced pressure, filtration, and recrystallization from ethanol.

Alternative Route via Carboxylic Acid Activation

This method prioritizes intermediate isolation of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid, enabling modular amidation.

Hydrolysis of the Ester to Carboxylic Acid

Ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate undergoes alkaline hydrolysis using 2M NaOH in ethanol-water (3:1) at 70°C for 4 hours. The carboxylic acid is isolated in 85–90% yield after acidification with HCl and filtration.

Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacted with ammonium chloride in dichloromethane. This one-pot procedure achieves 75–80% yield, with purification via flash chromatography (ethyl acetate/hexane).

Advantages :

-

Avoids harsh ammonolysis conditions.

-

Scalable for industrial production.

Direct Functionalization of 4-Aminobenzamide

A less common but efficient route involves introducing the pyrrole moiety directly onto 4-aminobenzamide.

Paal-Knorr Reaction with 4-Aminobenzamide

4-Aminobenzamide reacts with acetonyl acetone in refluxing acetic acid (2 hours), yielding 4-(2,5-dimethylpyrrol-1-yl)benzamide in 70% yield.

Optimization insights :

-

Acid catalyst : p-Toluenesulfonic acid (pTSA) enhances reaction rate (1 hour vs. 2 hours with acetic acid alone).

-

Side products : Over-alkylation at the pyrrole nitrogen is suppressed by maintaining a 1:1 molar ratio.

Comparative Analysis of Synthetic Methods

| Method | Steps | Overall Yield | Purity | Scalability |

|---|---|---|---|---|

| Paal-Knorr + Amination | 2 | 52% (0.65 × 0.8) | >95% | High |

| Carboxylic Acid Activation | 3 | 63% (0.65 × 0.9 × 0.8) | 98% | Moderate |

| Direct Functionalization | 1 | 70% | 97% | High |

Critical observations :

-

The direct functionalization route offers the highest yield and simplicity but requires costly 4-aminobenzamide.

-

Carbodiimide coupling ensures high purity but involves additional purification steps.

Structural and Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.